molecular formula C8H11BO2 B071237 3,5-Dimethylphenylboronic acid CAS No. 172975-69-8

3,5-Dimethylphenylboronic acid

Cat. No. B071237
M. Wt: 149.98 g/mol
InChI Key: DJGHSJBYKIQHIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05756507

Procedure details

To a solution of 5-bromo-m-xylene (1.5 g in 15 mL of dry tetrahydrofuran) at -78° C. was added 6.4 mL of a 1.4M solution of butyllithium in hexane and the mixture stirred for 20 minutes. At this time triisopropyl borate (2.8 mL) was added and the mixture allowed to warm to room temperature. After 1.5 hours the reaction was concentrated in vacuo to 1/3 volume then cooled to 0° C. and treated with 2N hydrochloric acid (9 mL) followed by warming to room temperature. After 4 hours the mixture was made basic by the addition of 2.5M sodium hydroxide and partitioned between ethyl ether (75 mL) and 1.25M sodium hydroxide. The organic layer was extracted with 1.25M sodium hydroxide (2×) and the aqueous portion then cooled to 0° C. and acidified to pH 3 by the dropwise addition of conc. hydrochloric acid. The white slurry was dissolved in methylene chloride, the organic portion dried over magnesium sulfate and concentrated in vacuo to provide the title compound (960 mg).
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.C([Li])CCC.[B:15](OC(C)C)([O:20]C(C)C)[O:16]C(C)C>CCCCCC>[CH3:8][C:6]1[CH:7]=[C:2]([B:15]([OH:20])[OH:16])[CH:3]=[C:4]([CH3:9])[CH:5]=1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
BrC=1C=C(C=C(C1)C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 1.5 hours the reaction was concentrated in vacuo to 1/3 volume
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 0° C.
ADDITION
Type
ADDITION
Details
treated with 2N hydrochloric acid (9 mL)
TEMPERATURE
Type
TEMPERATURE
Details
by warming to room temperature
ADDITION
Type
ADDITION
Details
After 4 hours the mixture was made basic by the addition of 2.5M sodium hydroxide
Duration
4 h
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl ether (75 mL) and 1.25M sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 1.25M sodium hydroxide (2×)
TEMPERATURE
Type
TEMPERATURE
Details
the aqueous portion then cooled to 0° C.
ADDITION
Type
ADDITION
Details
acidified to pH 3 by the dropwise addition of conc. hydrochloric acid
DISSOLUTION
Type
DISSOLUTION
Details
The white slurry was dissolved in methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic portion dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 960 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.